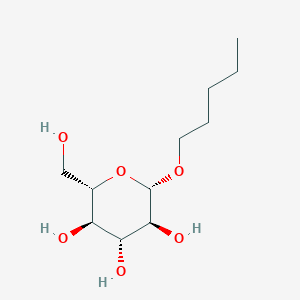
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pentoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a starting material such as a protected sugar derivative, which undergoes a series of reactions including protection, deprotection, and functional group transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sugar derivatives and polyhydroxylated molecules such as:
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-ethoxyoxane-3,4,5-triol
Uniqueness
What sets (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol apart is its specific stereochemistry and the presence of the pentoxy group, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H22O6 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m0/s1 |
InChI Key |
RYIWDDCNJPSPRA-HHKYUTTNSA-N |
Isomeric SMILES |
CCCCCO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
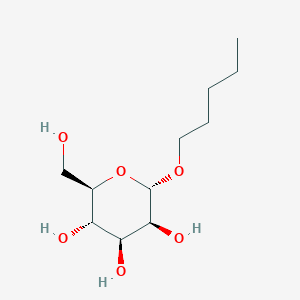
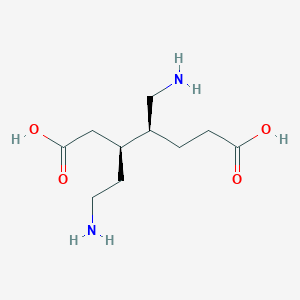

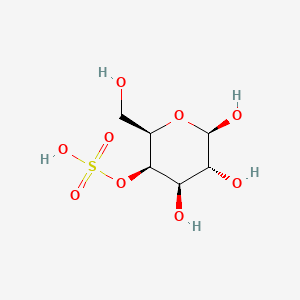
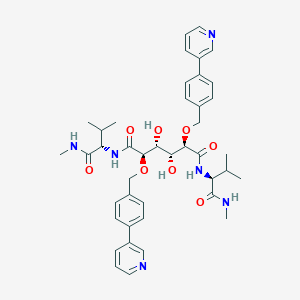
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
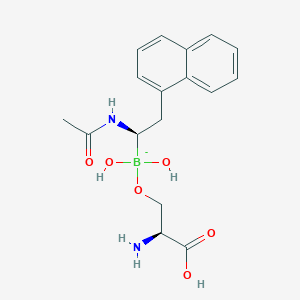

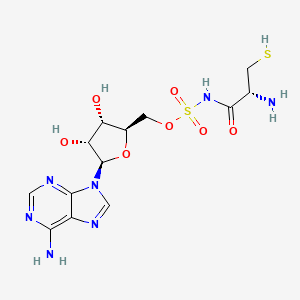
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
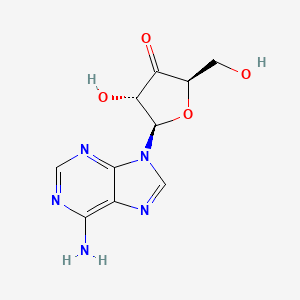
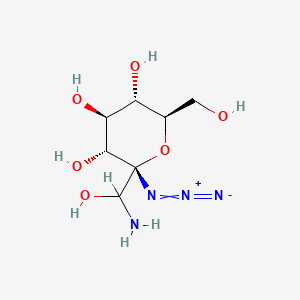
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
